Isoquinoline-1-carboxylic acid hydroxyamide
Overview
Description
Isoquinoline-1-carboxylic acid hydroxyamide is a chemical compound with the CAS Number: 1086392-60-0 . It has a molecular weight of 188.19 and its IUPAC name is N-hydroxy-1-isoquinolinecarboxamide . The compound is an off-white solid .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic and medicinal chemistry . For instance, a study synthesized eleven novel isoquinoline-1-carboxamides and evaluated their effects on lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators and cell migration in BV2 microglial cells .
Molecular Structure Analysis
The linear formula of this compound is C10H8N2O2 . Its InChI code is 1S/C10H8N2O2/c13-10(12-14)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,14H,(H,12,13) .
Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 188.19 .
Scientific Research Applications
Mass Spectrometric Applications in Drug Research Isoquinolines, including Isoquinoline-1-carboxylic acid hydroxyamide, have been a subject of interest in mass spectrometric studies, particularly for their potential as prolylhydroxylase inhibitor drug candidates. For instance, bisubstituted isoquinolines like FG-2216 have shown unusual gas-phase formations of carboxylic acids after collisional activation in mass spectrometry, which can be crucial for understanding their behavior and applications in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Synthetic Pathways in Organic Chemistry this compound is involved in new synthetic pathways for various compounds. For example, the reaction of benzamides and oxalyl chloride can lead to the formation of isoquinolinetriones, highlighting its role in synthesizing novel compounds with potential applications in various chemical industries (Vekemans & Hoornaert, 1980).
Analytical Assays for HIF Stabilizers this compound derivatives have been used in the development of analytical assays for Hypoxia-inducible factor (HIF) stabilizers. These assays are critical in the detection of unknown metabolites and structurally analogous HIF stabilizers in doping research (Beuck et al., 2011).
Antifungal and Antitumor Activity N-hydroxyamide derivatives of isoquinolines, including those of this compound, have been studied for their antifungal and antitumor activities. Their structural and spectroscopic characteristics are crucial for understanding their biological effects and potential therapeutic applications (Davydov et al., 2019).
Exploring Biochemical Pathways Isoquinolines have also played a significant role in understanding biochemical pathways, such as the benzylisoquinoline biosynthetic pathway in plants. This knowledge is essential for exploring the biosynthesis of various alkaloids and could have implications in pharmaceutical research (Rueffer et al., 1981).
Mechanism of Action
Properties
IUPAC Name |
N-hydroxyisoquinoline-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(12-14)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,14H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHCTXSBJRQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286354 | |
Record name | 1-Isoquinolinecarboxamide, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-60-0 | |
Record name | 1-Isoquinolinecarboxamide, N-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isoquinolinecarboxamide, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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